Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable chalcone with hydrazine derivatives. For instance, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed to yield the desired pyrazole compound . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and formyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(3-bromophenyl)-4-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the formyl group provides a site for further functionalization. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11BrN2O3 |
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Molecular Weight |
323.14 g/mol |
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-4-10(14)6-11/h3-8H,2H2,1H3 |
InChI Key |
GRAPGKZYBIQQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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